Thiourea, N'-phenyl-N,N-bis(phenylmethyl)-

Description

The exact mass of the compound Thiourea, N'-phenyl-N,N-bis(phenylmethyl)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 131978. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Thiourea, N'-phenyl-N,N-bis(phenylmethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thiourea, N'-phenyl-N,N-bis(phenylmethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

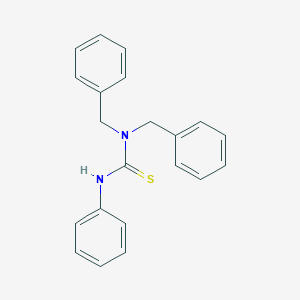

Structure

3D Structure

Properties

IUPAC Name |

1,1-dibenzyl-3-phenylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2S/c24-21(22-20-14-8-3-9-15-20)23(16-18-10-4-1-5-11-18)17-19-12-6-2-7-13-19/h1-15H,16-17H2,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPRFKFURQYWPRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=S)NC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10934125 | |

| Record name | N,N-Dibenzyl-N'-phenylcarbamimidothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10934125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15093-53-5 | |

| Record name | Thiourea,N-bis(phenylmethyl)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131978 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-Dibenzyl-N'-phenylcarbamimidothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10934125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-DIBENZYL-3-PHENYL-2-THIOUREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Structural Characterization of N Phenyl N,n Bis Phenylmethyl Thiourea

X-ray Crystallography for Molecular and Supramolecular Architecture

Single Crystal Diffraction Analysis

Single-crystal X-ray diffraction analysis would reveal the fundamental structural parameters of N'-phenyl-N,N-bis(phenylmethyl)thiourea. This includes the unit cell dimensions, the crystal system, and the space group, which collectively define the symmetry and repeating pattern of the crystal. The analysis would also yield the precise coordinates of each atom, allowing for the calculation of intramolecular bond distances and angles.

For substituted thioureas, the C=S bond distance is typically intermediate between a standard double and single bond, while the C-N bond lengths also exhibit partial double-bond character due to resonance. nih.gov The geometry around the central thiourea (B124793) carbon atom is expected to be planar. An illustrative set of crystal data parameters, based on those observed for other complex thiourea derivatives, is presented below.

Interactive Table 1: Illustrative Crystal Data for a Substituted Thiourea Derivative This table presents typical data obtained from single-crystal X-ray diffraction for a related thiourea compound to illustrate the expected parameters for N'-phenyl-N,N-bis(phenylmethyl)thiourea.

| Parameter | Example Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 10.12 |

| b (Å) | 11.34 |

| c (Å) | 14.56 |

| α (°) | 85.21 |

| β (°) | 76.98 |

| γ (°) | 70.15 |

| Volume (ų) | 1520.7 |

| Z (molecules/unit cell) | 2 |

Elucidation of Intermolecular and Intramolecular Interactions in the Solid State

The solid-state architecture of thiourea derivatives is heavily influenced by a network of non-covalent interactions. For N'-phenyl-N,N-bis(phenylmethyl)thiourea, the most significant of these is expected to be intermolecular hydrogen bonding. The N'-H group of the thiourea moiety is a potent hydrogen bond donor, which readily interacts with the electron-rich sulfur atom of an adjacent molecule. researchgate.net

This primary N-H···S hydrogen bond is a robust and highly directional interaction that often dictates the primary supramolecular assembly. In addition to this key interaction, a variety of weaker non-covalent forces contribute to the stability of the crystal lattice. These include:

C-H···S Interactions: Hydrogen atoms on the phenyl and benzyl (B1604629) aromatic rings can form weak hydrogen bonds with the sulfur atom.

C-H···π Interactions: The aromatic rings act as π-electron clouds that can accept weak hydrogen bonds from C-H groups of neighboring molecules.

π-π Stacking: The multiple aromatic rings (one phenyl and two benzyl) provide ample opportunity for offset or face-to-face stacking interactions, which further stabilize the three-dimensional structure.

Intramolecular hydrogen bonds are also possible in thiourea derivatives, typically occurring when a suitable acceptor atom is positioned correctly within the same molecule. nih.govresearchgate.net However, in the structure of N'-phenyl-N,N-bis(phenylmethyl)thiourea, no strong intramolecular acceptors are present, suggesting that intermolecular interactions will dominate its solid-state structure.

Crystal Engineering and Packing Motifs

In N'-phenyl-N,N-bis(phenylmethyl)thiourea, the presence of the two bulky benzyl groups on one of the nitrogen atoms introduces significant steric hindrance. This bulk is likely to prevent simple planar packing arrangements and will play a crucial role in directing the three-dimensional assembly. The final crystal structure would be a balance between the formation of strong, directional hydrogen bonds and the efficient packing of the bulky aromatic substituents, guided by weaker C-H···π and π-π interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the molecular structure and probing the dynamic behavior of molecules in solution. Both ¹H and ¹³C NMR provide a detailed map of the chemical environment of each nucleus.

Solution-State Conformational Analysis and Dynamics

In solution, N'-phenyl-N,N-bis(phenylmethyl)thiourea is not static but exists in a state of dynamic conformational equilibrium. The single bonds within the molecule, particularly the C-N bonds of the thiourea core and the bonds connecting the benzyl and phenyl groups, allow for rotation. NMR spectroscopy can provide insight into these dynamics.

The orientation of the phenyl and benzyl rings relative to the thiourea plane is of particular interest. Advanced NMR techniques, such as Rotating Frame Overhauser Effect Spectroscopy (ROESY), can be used to identify through-space correlations between protons that are close to each other, helping to build a model of the predominant solution-state conformation. unipi.it Furthermore, variable-temperature NMR studies could reveal information about the energy barriers to rotation around specific bonds. In some related thiourea systems, distinct conformers have been observed at low temperatures in the NMR spectrum. mdpi.com

Chemical Shift and Coupling Constant Studies for Structural Elucidation

The ¹H and ¹³C NMR spectra of N'-phenyl-N,N-bis(phenylmethyl)thiourea would display characteristic signals confirming its structure. The chemical shifts are highly sensitive to the electronic environment of each nucleus.

Key Expected NMR Features:

¹H NMR: The proton attached to the phenyl-substituted nitrogen (N'-H) is expected to appear as a broad singlet at a downfield chemical shift (typically δ 8-10 ppm), the position of which is sensitive to solvent, concentration, and temperature due to its involvement in hydrogen bonding. nih.govresearchgate.net The two benzylic methylene groups (-CH₂-) would likely give rise to a sharp singlet. The aromatic protons on the three rings would appear as a complex series of multiplets in the aromatic region (typically δ 7-8 ppm).

¹³C NMR: The most diagnostic signal is that of the thiocarbonyl carbon (C=S), which is highly deshielded and appears far downfield (typically δ 175-180 ppm). nih.govresearchgate.net The aromatic and benzylic carbons would resonate in their characteristic regions.

While chemical shifts provide strong evidence for a structure, the measurement of spin-spin coupling constants offers unambiguous proof of atomic connectivity. nih.gov For instance, observing the coupling between protons on the aromatic rings can confirm their substitution pattern. More advanced techniques involving isotopic labeling (e.g., with ¹⁵N) could allow for the measurement of ¹H-¹⁵N and ¹³C-¹⁵N coupling constants, providing definitive information about the electronic structure of the thiourea core. nih.gov

Interactive Table 2: Expected Chemical Shifts (δ) in ¹H and ¹³C NMR Spectra This table presents typical chemical shift ranges for the functional groups in N'-phenyl-N,N-bis(phenylmethyl)thiourea, based on data from analogous compounds.

| Group | Nucleus | Expected Chemical Shift (ppm) | Notes |

| N'-H | ¹H | 8.0 - 10.0 | Broad singlet, position is solvent/concentration dependent. |

| Aromatic C-H | ¹H | 7.0 - 8.0 | Complex multiplets. |

| Benzylic -CH₂- | ¹H | ~4.5 - 5.5 | Singlet. |

| C=S | ¹³C | 175 - 180 | Key diagnostic signal. |

| Aromatic C | ¹³C | 120 - 145 | Multiple signals expected. |

| Benzylic -CH₂- | ¹³C | ~50 - 60 | Single resonance. |

Advanced NMR Techniques (e.g., 2D-NOESY, DOSY, ROESY) for Exchange Processes and Stereochemical Insights

While one-dimensional NMR provides basic structural information, advanced 2D techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), Diffusion-Ordered Spectroscopy (DOSY), and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are indispensable for a deeper understanding of the three-dimensional structure, conformational dynamics, and intermolecular interactions of complex molecules like N'-phenyl-N,N-bis(phenylmethyl)thiourea.

Research on analogous complex thiourea derivatives demonstrates the power of these methods. For instance, studies on C2-symmetrical bis-thiourea chiral solvating agents utilize DOSY and ROESY to elucidate the interaction mechanisms with enantiomeric substrates. researchgate.net

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This technique is particularly useful for distinguishing between protons that are close in space. In the context of thiourea derivatives, ROESY experiments can reveal through-space correlations between protons on the phenyl and benzyl groups, helping to define the molecule's preferred conformation in solution. A conformational model for diastereomeric solvates formed between a bis-thiourea agent and enantiomers of N-acetyl leucine has been developed based on ROE data, providing a rationale for chiral discrimination. researchgate.net For N'-phenyl-N,N-bis(phenylmethyl)thiourea, ROESY could map the spatial proximity between the N'-phenyl protons and the protons of the N,N-bis(phenylmethyl) groups, offering insights into rotational barriers and steric hindrance.

DOSY (Diffusion-Ordered Spectroscopy): DOSY is a powerful technique for studying intermolecular interactions and self-association. It separates NMR signals based on the diffusion coefficient of the molecules. For N'-phenyl-N,N-bis(phenylmethyl)thiourea, DOSY could be used to study its aggregation behavior in various solvents and to measure the strength of its binding to other molecules through hydrogen bonding. In a study on a related bis-thiourea compound, DOSY was employed to investigate the role of phenolic hydroxyls in the interaction mechanism with substrates. researchgate.net

Exchange Processes: Temperature-dependent NMR studies, including 2D-EXSY (Exchange Spectroscopy), can be used to probe dynamic exchange processes, such as the rotation around the C-N bonds of the thiourea moiety. These rotations can be hindered due to the partial double-bond character of the C-N bonds and steric crowding from the bulky phenyl and benzyl substituents. By analyzing the coalescence and exchange cross-peaks in the spectra at different temperatures, the energy barriers for these rotational processes can be quantified.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a critical tool for characterizing the functional groups and intermolecular interactions within N'-phenyl-N,N-bis(phenylmethyl)thiourea.

Probing Molecular Vibrations and Functional Group Modes

The IR and Raman spectra of thiourea derivatives are characterized by specific vibrational modes corresponding to their constituent functional groups. The analysis of these bands provides a molecular fingerprint. ijsrset.comijsrset.com

Key vibrational modes for thiourea compounds include:

N-H Stretching: The N-H stretching vibrations are typically observed in the 3100-3400 cm⁻¹ region. In a study of N,N′-bis[2-(dimethylamino)phenyl]thiourea, the N-H stretches were observed at 3165 cm⁻¹. nih.gov The precise position of this band is highly sensitive to hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations generally appear in the 3000-3100 cm⁻¹ range, while aliphatic C-H stretches from the benzyl methylene groups are found just below 3000 cm⁻¹. ijsrset.com

C=S Stretching: The thiocarbonyl (C=S) stretching vibration is a key marker for the thiourea group. This band is typically found in the 1050-1200 cm⁻¹ region. ukm.my However, its position can be influenced by coupling with other vibrations and the electronic effects of substituents. For instance, the mesomeric electron-releasing effect of the nitrogen atoms can lower the frequency of the C=S stretch. ukm.my

C-N Stretching: The C-N stretching vibrations of the thiourea core are often coupled and appear in the 1250-1550 cm⁻¹ region.

Aromatic Ring Modes: The phenyl rings give rise to characteristic C=C stretching vibrations in the 1400-1600 cm⁻¹ region and various C-H in-plane and out-of-plane bending modes at lower frequencies. ijsrset.com

Interactive Table: Characteristic Vibrational Frequencies for Thiourea Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | References |

| N-H | Stretching | 3100 - 3400 | nih.gov |

| Aromatic C-H | Stretching | 3000 - 3100 | ijsrset.com |

| Aliphatic C-H | Stretching | < 3000 | |

| C=C (Aromatic) | Stretching | 1400 - 1600 | ijsrset.com |

| C-N | Stretching | 1250 - 1550 | researchgate.net |

| C=S | Stretching | 1050 - 1200 | ukm.my |

| C-H | In-plane bending | 990 - 1430 | ijsrset.com |

| C-H | Out-of-plane bending | 670 - 900 | ijsrset.com |

Hydrogen Bonding Network Analysis via Vibrational Shifts

The ability of the thiourea moiety to act as a hydrogen bond donor is one of its most significant chemical properties. ijsrset.comrsc.org Vibrational spectroscopy is exceptionally sensitive to the formation of hydrogen bonds. The N-H group of the N'-phenyl moiety in N'-phenyl-N,N-bis(phenylmethyl)thiourea can form intermolecular hydrogen bonds with solvent molecules or other thiourea molecules.

This interaction leads to a distinct shift in the N-H stretching frequency. When a hydrogen bond is formed, the N-H bond weakens and elongates, resulting in a lower vibrational frequency (a "red shift"). The magnitude of this shift is correlated with the strength of the hydrogen bond. For example, in a comparative study of two different N,N′-bis(2-dialkylaminophenyl)thioureas, a red shift in the N-H stretch from 3226 cm⁻¹ to 3165 cm⁻¹ was attributed to stronger hydrogen bonding in one of the compounds, which was consistent with shorter H···S intermolecular distances observed in its crystal structure. nih.gov This demonstrates how IR spectroscopy can provide detailed information about the specific intermolecular interactions that govern the supramolecular structure.

Structure-Dynamics Correlation Studies

Vibrational spectroscopy can also be used to study the correlation between molecular structure and dynamics. The width and shape of vibrational bands can provide information about the dynamic processes occurring in the molecule's local environment. For N'-phenyl-N,N-bis(phenylmethyl)thiourea, temperature-dependent IR or Raman spectroscopy could be employed to monitor changes in the hydrogen-bonding network.

As the temperature changes, the equilibrium between hydrogen-bonded and non-hydrogen-bonded states will shift. This dynamic process would be reflected in the N-H stretching band, potentially causing it to broaden or shift in frequency. By analyzing these spectral changes, one can gain insight into the thermodynamics of hydrogen bond formation and dissociation. This approach links the static picture of molecular structure to the dynamic behavior of intermolecular interactions, which is crucial for understanding the compound's properties in solution and the solid state.

Non Covalent Interactions and Supramolecular Chemistry of N Phenyl N,n Bis Phenylmethyl Thiourea

Hydrogen Bonding Networks and Energetics

Hydrogen bonding is a critical aspect of the chemistry of thiourea (B124793) derivatives. The N-H protons of the thiourea moiety can act as hydrogen bond donors, while the sulfur atom and the nitrogen atoms can act as acceptors. The presence of bulky phenylmethyl groups on one nitrogen and a phenyl group on the other influences the steric accessibility and electronic properties of these sites, thereby dictating the nature of both intramolecular and intermolecular hydrogen bonds.

In molecules containing appropriate functional groups, intramolecular hydrogen bonds can form, leading to the creation of pseudo-six-membered rings. conicet.gov.ar For instance, in certain aryl-substituted thioureas, an intramolecular hydrogen bond can be observed between a thiourea N-H moiety and a substituent on the aromatic ring, such as a dialkylamino group. nih.gov This type of interaction can influence the conformation of the molecule, locking it into a specific geometry. While not always the most stable arrangement, the formation of such intramolecular hydrogen bonds can be crucial for the molecule's function, for example, in organocatalysis where specific conformations are required for substrate activation. acs.orgnih.gov In the case of N'-phenyl-N,N-bis(phenylmethyl)thiourea, the potential for intramolecular hydrogen bonding exists, although it would compete with more favorable intermolecular interactions in the solid state and in solution.

The acidity of the N-H protons in the thiourea moiety is a key factor in its ability to act as a hydrogen bond donor. This acidity is significantly influenced by the electronic effects of the substituents attached to the nitrogen atoms. ucsb.edu Electron-withdrawing groups increase the acidity of the N-H protons, making them better hydrogen bond donors. libretexts.orgfiveable.melibretexts.org This is because electron-withdrawing groups delocalize the negative charge that develops on the nitrogen atom upon deprotonation or upon formation of a hydrogen bond. fiveable.me For instance, the presence of a nitro group on a phenyl ring attached to the thiourea nitrogen enhances the acidity compared to an unsubstituted phenyl group. nih.govfrontiersin.org Conversely, electron-donating groups decrease the acidity of the N-H protons. libretexts.org In N'-phenyl-N,N-bis(phenylmethyl)thiourea, the phenyl and phenylmethyl groups will have distinct electronic influences on the acidity of the N'-H proton, which in turn affects its hydrogen bonding capabilities. The phenyl group is generally considered weakly electron-withdrawing, while the benzyl (B1604629) groups are weakly electron-donating.

| Substituent Effect | Impact on N-H Acidity | Hydrogen Bond Donor Strength |

| Electron-Withdrawing Groups (e.g., -NO2, -CF3) | Increases acidity | Stronger |

| Electron-Donating Groups (e.g., -CH3, -OCH3) | Decreases acidity | Weaker |

| Phenyl Group | Weakly withdrawing | Moderate |

| Phenylmethyl (Benzyl) Group | Weakly donating | Weaker than phenyl-substituted |

Anion Recognition and Binding Mechanisms

The ability of thiourea derivatives to form strong and specific hydrogen bonds makes them excellent candidates for the design of anion receptors. The thiourea moiety provides a convergent set of N-H donors that can effectively bind to a variety of anions.

The design of effective anion receptors based on the thiourea framework involves several key principles. A fundamental aspect is the incorporation of the thiourea group to provide strong hydrogen-bonding sites for the anion. researchgate.net The acidity of the thiourea N-H protons is a critical factor, and it can be tuned by introducing electron-withdrawing substituents on the aryl rings attached to the thiourea nitrogen atoms. wikipedia.orgrsc.org This enhancement in acidity leads to stronger binding of the anion. frontiersin.org Furthermore, the receptor's structure can be designed to create a pre-organized binding cavity that complements the size and shape of the target anion, thereby enhancing selectivity. The incorporation of chromogenic or fluorogenic units into the receptor allows for the optical sensing of the anion binding event. researchgate.netresearchgate.net

Key Design Principles for Thiourea-Based Anion Receptors:

Hydrogen Bonding Unit: The thiourea moiety provides two N-H groups for hydrogen bonding to the anion. wikipedia.org

Enhanced Acidity: Attaching electron-withdrawing groups to the thiourea scaffold increases the acidity of the N-H protons, leading to stronger anion binding. frontiersin.org

Preorganization: A rigid or semi-rigid framework can create a well-defined binding pocket for selective anion recognition.

Signaling Unit: Integration of a chromophore or fluorophore allows for colorimetric or fluorescent detection of the anion. researchgate.net

The complexation of anions by thiourea-based receptors can be monitored by various spectroscopic techniques, which provide valuable insights into the binding mechanism.

UV-Vis Spectroscopy: Upon anion binding, changes in the electronic environment of the receptor can lead to shifts in the absorption bands in the UV-Vis spectrum. nih.govfrontiersin.org For receptors containing chromophores, this can result in a visible color change, enabling colorimetric sensing. nih.govfrontiersin.org The formation of a receptor-anion complex can lead to the appearance of new charge-transfer bands. acs.org

NMR Spectroscopy: 1H NMR spectroscopy is a powerful tool for studying anion-thiourea interactions. The N-H protons of the thiourea moiety are directly involved in hydrogen bonding with the anion, which causes a significant downfield shift in their resonance signal upon complexation. nih.govacs.org The magnitude of this shift can provide information about the strength of the interaction.

Fluorescence Spectroscopy: For receptors containing a fluorophore, anion binding can modulate the fluorescence properties. nih.gov This can manifest as either an enhancement (chelation-enhanced fluorescence) or a quenching of the fluorescence intensity, or a shift in the emission wavelength. researchgate.net These changes provide a sensitive method for detecting anion binding events. nih.gov

| Spectroscopic Technique | Observable Change Upon Anion Complexation | Information Gained |

| UV-Vis Spectroscopy | Shift in absorption bands, appearance of new bands, color change. nih.govfrontiersin.org | Confirmation of complex formation, determination of binding stoichiometry and affinity. frontiersin.org |

| ¹H NMR Spectroscopy | Downfield shift of thiourea N-H proton signals. nih.govacs.org | Identification of binding sites, assessment of interaction strength. |

| Fluorescence Spectroscopy | Change in fluorescence intensity (quenching or enhancement), shift in emission wavelength. nih.govresearchgate.net | Highly sensitive detection of anion binding, determination of binding constants. nih.gov |

Chelate and Non-Covalent Binding Modes

The binding behavior of N'-phenyl-N,N-bis(phenylmethyl)thiourea is characterized by a competition between chelation and various non-covalent interactions. The presence of both hydrogen bond donors (the N'-H group) and acceptors (the sulfur atom and the nitrogen atoms) allows for a variety of binding motifs.

In the context of metal coordination, thiourea derivatives can act as ligands. While monosubstituted thioureas may coordinate to a metal center through both nitrogen and sulfur atoms, forming a chelate ring, the steric hindrance from the two benzyl groups on one nitrogen atom in N'-phenyl-N,N-bis(phenylmethyl)thiourea likely makes true chelation less favorable. Instead, coordination is more probable through the sulfur atom, which is a common mode for thiourea-based ligands.

However, in the absence of metal ions, the dominant interactions are non-covalent. The primary interaction is the formation of hydrogen bonds. The N'-H group can act as a hydrogen bond donor to the sulfur atom of a neighboring molecule, leading to the formation of centrosymmetric dimers. This is a frequently observed motif in the crystal structures of related thiourea derivatives.

Beyond the classic N-H···S hydrogen bond, weaker C-H···S and C-H···π interactions also play a significant role in stabilizing the supramolecular structure. The phenyl and benzyl rings provide ample opportunity for these interactions.

| Interaction Type | Typical Interacting Groups | Significance |

| Hydrogen Bonding | N'-H and C=S | Primary driving force for dimerization. |

| C-H···S Interactions | Benzyl C-H and C=S | Contribute to the stability of the overall packing. |

| C-H···π Interactions | Benzyl/Phenyl C-H and Phenyl/Benzyl rings | Further stabilize the three-dimensional structure. |

| van der Waals Forces | All atoms | General attractive forces contributing to crystal packing. |

Other Supramolecular Assemblies

The self-assembly of N'-phenyl-N,N-bis(phenylmethyl)thiourea into larger aggregates is dictated by a combination of the aforementioned non-covalent interactions, including the prominent role of π-stacking.

Pi-Stacking Interactions within N'-phenyl-N,N-bis(phenylmethyl)thiourea Aggregates

The three aromatic rings (one phenyl and two benzyl) in the molecule are key players in its supramolecular assembly through π-stacking interactions. These interactions occur when the planar aromatic rings of adjacent molecules arrange themselves in a face-to-face or face-to-edge manner.

In the solid state, these π-π interactions, in conjunction with hydrogen bonding, contribute to the formation of well-ordered crystalline structures. The centroid-to-centroid distance between stacked rings is a key parameter used to characterize the strength of these interactions. In analogous trisubstituted thioureas, these distances can vary, indicating different degrees of π-orbital overlap. While strong π-stacking is a possibility, the flexible nature of the benzyl groups might lead to more complex, offset stacking arrangements rather than a simple co-facial stacking.

Self-Assembly and Recognition in Solution and Solid States

The principles of molecular recognition and self-assembly are evident in both the solution and solid-state behavior of N'-phenyl-N,N-bis(phenylmethyl)thiourea.

In the solid state, the molecule's structure is a showcase of self-assembly driven by a hierarchy of non-covalent interactions. The primary N-H···S hydrogen bonds lead to the formation of dimeric units. These dimers then further assemble into larger, three-dimensional structures through weaker C-H···S, C-H···π, and π-stacking interactions. The specific packing arrangement will be a result of the energetic balance between these various forces, aiming for the most stable crystalline lattice.

In solution, the extent of self-assembly depends on the solvent and concentration. In non-polar solvents, the hydrogen bonding and π-stacking interactions are more likely to lead to the formation of aggregates. In more polar, hydrogen-bond-competing solvents, the monomeric form would be more prevalent. This ability to form defined aggregates in solution is crucial for its potential applications in areas like organocatalysis, where the assembled structure can create a specific binding pocket for a substrate.

The recognition properties of N'-phenyl-N,N-bis(phenylmethyl)thiourea are intrinsically linked to its capacity for forming specific non-covalent interactions. The thiourea moiety can act as a recognition site for anions through hydrogen bonding, a well-documented feature of this class of compounds.

| State | Dominant Interactions | Resulting Assembly |

| Solid State | N-H···S Hydrogen Bonding, π-Stacking, C-H···S/π | Crystalline lattice, often with dimeric motifs. |

| Solution (Non-polar) | Hydrogen Bonding, π-Stacking | Formation of aggregates and self-assembled structures. |

| Solution (Polar) | Solute-solvent interactions | Predominantly monomeric species. |

Coordination Chemistry of N Phenyl N,n Bis Phenylmethyl Thiourea As a Ligand

Ligand Properties and Coordination Modes

The thiourea (B124793) backbone, -NH-C(S)-N<, is the primary site of interaction with metal ions. The presence of both soft (sulfur) and hard (nitrogen) donor atoms allows for a variety of coordination modes, which are also dependent on reaction conditions and the nature of the metal center.

Thiourea derivatives are known to be flexible ligands capable of coordinating to metal centers in various forms. materialsciencejournal.orgresearchgate.net

Neutral Coordination: In its neutral form, N'-phenyl-N,N-bis(phenylmethyl)thiourea can act as a simple monodentate ligand, typically coordinating through the lone pair of electrons on the sulfur atom. This is a common coordination mode for thiourea-based ligands.

Monoanionic Coordination: The ligand can be deprotonated at the N'-phenyl nitrogen atom, losing the N'-H proton to form a monoanionic ligand. This deprotonation is often facilitated by the basicity of the reaction medium or the presence of certain metal ions. This mode of coordination allows the ligand to act as a bidentate chelate, binding through both a nitrogen and the sulfur atom. nih.gov

Dianionic Coordination: While theoretically possible for some thiourea derivatives, dianionic coordination, involving the deprotonation of both nitrogen atoms, is not typically observed for N,N,N'-trisubstituted thioureas like N'-phenyl-N,N-bis(phenylmethyl)thiourea as there is only one proton available on the nitrogen atoms. Thiourea derivatives in general can act as dianionic ligands. materialsciencejournal.orgresearchgate.net

| Coordination State | Description | Typical Bonding |

|---|---|---|

| Neutral | The ligand coordinates without the loss of any protons. | Monodentate (S-donor) |

| Monoanionic | The ligand loses one proton (from N'-H) to form an anion. | Bidentate (S, N-donor) |

The specific atoms involved in the coordination to a metal center define the binding mode of the ligand.

Sulfur Coordination: The most common coordination mode for thiourea derivatives involves the sulfur atom of the thiocarbonyl group (C=S). researchgate.net The sulfur atom acts as a soft donor, readily forming stable complexes with a wide range of transition metals. For N'-phenyl-N,N-bis(phenylmethyl)thiourea, steric hindrance from the bulky benzyl (B1604629) groups on one of the nitrogen atoms makes coordination through the sulfur atom particularly favorable over other modes.

Nitrogen Coordination: Coordination can also occur through the nitrogen atoms. However, in N'-phenyl-N,N-bis(phenylmethyl)thiourea, the nitrogen atom bearing the two benzyl groups is sterically hindered, making its participation in coordination less likely.

Mixed S,N Coordination: In its deprotonated, monoanionic form, the ligand can coordinate in a bidentate fashion, utilizing both the sulfur atom and the deprotonated N'-phenyl nitrogen atom to form a stable chelate ring with the metal ion. nih.govuaeu.ac.ae This chelation is a common feature for many substituted thiourea ligands, although its feasibility in the title compound may be influenced by steric factors.

Metal Complex Synthesis and Structural Elucidation

The synthesis of metal complexes with N'-phenyl-N,N-bis(phenylmethyl)thiourea typically involves straightforward methods, leading to complexes with distinct geometries that can be characterized by various advanced analytical techniques.

The synthesis of transition metal complexes with thiourea derivatives is well-established. A general procedure involves the reaction of the ligand with a metal salt in a suitable solvent. materialsciencejournal.org

A solution of N'-phenyl-N,N-bis(phenylmethyl)thiourea, typically in an organic solvent like methanol, ethanol, or acetone, is mixed with a solution of the desired transition metal salt (e.g., chlorides, perchlorates, or acetates). materialsciencejournal.orgisca.me The reaction mixture is often stirred at room temperature for a period of time, during which the metal complex precipitates out of the solution. materialsciencejournal.org The resulting solid complex can then be isolated by filtration, washed, and dried. Complexes with a variety of metals, including copper, nickel, cobalt, platinum, palladium, gold, and silver, have been synthesized using similar thiourea ligands. nih.govresearchgate.net It is noteworthy that in reactions involving copper(II) salts, the thiourea ligand can sometimes act as a reducing agent, resulting in the formation of copper(I) complexes. uobasrah.edu.iq

The geometry of the resulting metal complex is determined by several factors, including the coordination number, the electronic configuration of the metal ion, and the steric and electronic properties of the ligand. For thiourea-based ligands, several common geometries are observed.

Square Planar: This geometry is frequently adopted by d⁸ metal ions such as Ni(II), Pd(II), and Pt(II). researchgate.netresearchgate.net In these complexes, the metal center is typically coordinated to four donor atoms from the ligands in a planar arrangement.

Tetrahedral: Tetrahedral geometry is also common, particularly for metal ions like Co(II) and Cu(I). researchgate.netresearchgate.net For instance, Cu(I) has been shown to form distorted tetrahedral complexes with N,N'-disubstituted thiourea ligands. researchgate.net

Other geometries, such as octahedral and trigonal bipyramidal, have also been reported for complexes with related thiourea ligands, depending on the metal and the stoichiometry of the reaction. researchgate.netuobasrah.edu.iq

To fully elucidate the structure and electronic properties of the synthesized metal complexes, a range of advanced characterization techniques are employed.

Electron Paramagnetic Resonance (EPR): EPR spectroscopy is a valuable tool for studying complexes with unpaired electrons (paramagnetic species), such as those of Cu(II) or Co(II). It provides information about the electronic environment of the metal ion and can help in determining the geometry of the complex. researchgate.net

Cyclic Voltammetry (CV): This electrochemical technique is used to study the redox properties of the metal complexes. mdpi.com It can reveal the oxidation and reduction potentials of the metal center and/or the ligand, providing insight into the electronic communication between them. uobasrah.edu.iq

Magnetic Susceptibility: Measuring the magnetic susceptibility of a complex helps determine the number of unpaired electrons on the metal ion. researchgate.net This information is crucial for assigning the oxidation state and inferring the geometry of the complex (e.g., distinguishing between square planar (diamagnetic) and tetrahedral (paramagnetic) Ni(II) complexes). researchgate.net

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio of the complex, which allows for the unambiguous determination of its elemental composition and confirmation of its molecular formula. nih.gov

| Technique | Information Obtained | Reference Example |

|---|---|---|

| EPR | Electronic structure and environment of paramagnetic metal ions. | Used to support the expected geometry of a Cr(III) complex. researchgate.net |

| Cyclic Voltammetry | Redox potentials of the metal and/or ligand. | Studied for Ni(II), Co(II), and Cu(II) complexes to understand their electrochemical behavior. uobasrah.edu.iq |

| Magnetic Susceptibility | Number of unpaired electrons, aids in geometry assignment. | Used to confirm square planar geometry for diamagnetic Ni(II), Pd(II), and Pt(II) complexes. researchgate.net |

| HRMS | Precise mass for molecular formula confirmation. | Used to characterize phosphine-thiourea complexes of Au and Ag. nih.gov |

Electronic Structure and Bonding in Metal Complexes

Ligand Field Effects and Electronic State Analysis

There are no specific studies detailing the ligand field effects of N'-phenyl-N,N-bis(phenylmethyl)thiourea. Data from electronic absorption spectroscopy (UV-Vis) or computational studies, which would be necessary to determine the splitting of d-orbitals (Δo or Δt), calculate ligand field stabilization energies (LFSE), and analyze the electronic states of the metal centers in these specific complexes, has not been published. Without such data, an analysis of d-d transitions and the resulting spectroscopic terms is impossible.

Spin Density Distribution Studies

Similarly, there is a lack of research on the spin density distribution in paramagnetic metal complexes of N'-phenyl-N,N-bis(phenylmethyl)thiourea. Techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy, magnetometry, or theoretical calculations (like Density Functional Theory, DFT) are essential for investigating the distribution of unpaired electron spin between the metal ion and the ligand. The absence of such studies means that no information is available on the covalency of the metal-ligand bond or the participation of ligand orbitals in accommodating spin density for this specific compound.

While extensive research exists on the coordination chemistry of other thiourea derivatives, direct extrapolation of their electronic properties to the N'-phenyl-N,N-bis(phenylmethyl)thiourea system would be speculative and scientifically unsound. Further experimental and theoretical research is required to elucidate the specific electronic structure and bonding characteristics of its metal complexes.

Theoretical and Computational Investigations of N Phenyl N,n Bis Phenylmethyl Thiourea

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, balancing accuracy and computational cost. It is widely used to investigate the properties of thiourea (B124793) derivatives by modeling the electron density to determine the molecule's energy and other attributes.

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. For N'-phenyl-N,N-bis(phenylmethyl)thiourea, this process involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. These calculations are typically performed using a specific functional, such as B3LYP, and a basis set (e.g., 6-311G) that defines the mathematical functions used to describe the orbitals of each atom.

The electronic structure calculations that accompany geometry optimization provide insights into the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of chemical stability and reactivity. A smaller gap suggests the molecule is more easily excitable and more reactive.

Table 1: Illustrative Optimized Geometrical Parameters for a Thiourea Core (Based on Analogous Compounds) Note: This data is representative of typical thiourea structures and not from a specific calculation on N'-phenyl-N,N-bis(phenylmethyl)thiourea.

| Parameter | Typical Value (Å) | Parameter | Typical Value (°) |

| C=S Bond Length | 1.688 | S-C-N1 Angle | 127.5 |

| C-N1 Bond Length | 1.349 | S-C-N2 Angle | 117.4 |

| C-N2 Bond Length | 1.346 | N1-C-N2 Angle | 115.1 |

DFT calculations are highly effective at predicting spectroscopic data, which can be used to validate and interpret experimental results.

Infrared (IR) and Raman Spectroscopy: By calculating the second derivatives of the energy with respect to atomic positions, the vibrational frequencies of the molecule can be determined. These theoretical frequencies correspond to the peaks observed in IR and Raman spectra. Key predicted vibrations for N'-phenyl-N,N-bis(phenylmethyl)thiourea would include the N-H stretching frequency (typically around 3100-3300 cm⁻¹), the C=S stretching vibration (~700-850 cm⁻¹), and various C-N stretching and bending modes, as well as aromatic C-H vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The GIAO (Gauge-Independent Atomic Orbital) method within DFT is commonly used to predict the ¹H and ¹³C NMR chemical shifts. The calculations would predict a distinct signal for the N-H proton. The protons on the benzyl (B1604629) (CH₂) groups would appear as singlets, while the aromatic protons on the phenyl and benzyl rings would produce complex multiplets in specific regions of the spectrum. Similarly, ¹³C NMR predictions would identify the thiocarbonyl carbon (C=S) at a characteristic downfield shift (often >175 ppm) and distinct signals for the benzyl and phenyl carbons.

Table 2: Predicted Characteristic Vibrational Frequencies and NMR Shifts Note: These are expected values based on functional group analysis and data from similar compounds.

| Spectroscopic Data | Functional Group | Expected Range |

| IR/Raman (cm⁻¹) | N-H Stretch | 3100 - 3300 |

| Aromatic C-H Stretch | 3000 - 3100 | |

| Aliphatic C-H Stretch | 2850 - 3000 | |

| C=S Stretch | 700 - 850 | |

| ¹³C NMR (ppm) | C=S (Thiocarbonyl) | 175 - 185 |

| Aromatic Carbons | 120 - 140 | |

| CH₂ (Benzyl) | 45 - 55 | |

| ¹H NMR (ppm) | N-H | 8.5 - 9.5 |

| Aromatic Protons | 7.0 - 7.8 | |

| CH₂ (Benzyl) | 4.5 - 5.5 |

DFT provides a range of indices that describe the bonding and potential reactivity of a molecule.

Mulliken Atomic Charges: This analysis distributes the total molecular charge among the individual atoms, providing insight into the electrostatic potential. For this thiourea, the sulfur and nitrogen atoms are expected to carry negative charges, making them potential sites for electrophilic attack, while the thiocarbonyl carbon would be electropositive.

Natural Bond Orbital (NBO) Analysis: NBO analysis examines interactions between filled and vacant orbitals, quantifying delocalization and hyperconjugative effects. It can be used to study the nature of the C=S and C-N bonds and potential intramolecular hydrogen bonding between the N-H group and other atoms.

Reactivity Descriptors: Based on the HOMO and LUMO energies, global reactivity descriptors such as electronegativity, chemical hardness, and electrophilicity can be calculated. These indices help predict how the molecule will behave in chemical reactions, for example, its tendency to act as a Lewis acid or base.

Molecular Dynamics and Conformational Analysis

While DFT focuses on static, minimum-energy structures, molecular dynamics (MD) simulations are used to study the movement of atoms and molecules over time. This provides insight into the conformational flexibility and dynamics of N'-phenyl-N,N-bis(phenylmethyl)thiourea.

The presence of multiple single bonds in N'-phenyl-N,N-bis(phenylmethyl)thiourea allows for rotation, leading to different spatial arrangements known as conformers or rotamers. The key rotational degrees of freedom would be around the C-N bonds and the bonds connecting the phenyl and benzyl groups to the main structure.

By systematically rotating these bonds and calculating the energy at each step using DFT, a potential energy surface (PES) can be mapped. The low points (valleys) on this surface correspond to stable or metastable conformational isomers, while the high points (hills) represent the energy barriers to rotation. This analysis would reveal the most stable conformer(s) and the relative energies of other accessible conformations.

From the potential energy surface, the energy required to convert one conformer into another (the interconversion barrier) can be determined. These barriers dictate the rate at which the molecule can change its shape at a given temperature. If the barriers are low, the molecule will be highly flexible, rapidly interconverting between different conformations at room temperature. If the barriers are high, specific conformers may be stable enough to be isolated or observed independently. MD simulations can visualize these dynamic processes, showing how the molecule explores different conformational states over time.

Mechanistic Studies and Reaction Pathway Elucidation

Computational chemistry provides powerful tools to unravel the intricate details of chemical reactions at a molecular level. For thiourea derivatives, which are widely recognized for their role as organocatalysts, these studies are pivotal in designing more efficient and selective catalytic systems.

The characterization of transition states is a cornerstone of mechanistic studies, as they represent the highest energy barrier along a reaction coordinate and thus govern the reaction rate. In catalytic cycles involving thiourea derivatives, identifying and analyzing the transition state structures provides a deep understanding of how the catalyst facilitates a chemical transformation. Thiourea-based catalysts often operate through hydrogen bonding, activating substrates and stabilizing charged intermediates.

A key concept in analyzing the efficiency of a catalytic cycle from a computed energy profile is the energetic span model . This model posits that the turnover frequency (TOF) of a catalyst is determined not by a single rate-determining step, but by the energy difference between the TOF-determining intermediate (TDI) and the TOF-determining transition state (TDTS). nih.govbgu.ac.ilresearchgate.net The TDI is the most stable species before the highest barrier, and the TDTS is the highest energy barrier in the cycle. This model provides a direct link between theoretical calculations and experimental kinetics. nih.gov

For a hypothetical catalytic cycle involving N'-phenyl-N,N-bis(phenylmethyl)thiourea, the transition state would likely involve the thiourea moiety's N-H protons forming hydrogen bonds with the substrate, and the bulky N,N-bis(phenylmethyl) groups would play a significant role in creating a specific chiral pocket, influencing stereoselectivity. While specific transition state calculations for this compound are not available, studies on other bifunctional thiourea catalysts in reactions like the Michael addition or Diels-Alder reaction consistently show the stabilization of the transition state through a network of non-covalent interactions.

Table 1: Illustrative Energetic Data for a Generic Thiourea-Catalyzed Reaction Step

| Species | Description | Relative Free Energy (kcal/mol) |

| Catalyst + Reactants | Separated catalyst and reactants | 0.0 |

| Pre-reaction Complex | Catalyst and reactants bound by non-covalent interactions | -5.2 |

| Transition State | Highest energy point of the reaction step | +15.8 |

| Product Complex | Catalyst bound to the product | -8.1 |

| Catalyst + Products | Separated catalyst and products | -12.5 |

Note: This table is a hypothetical representation based on typical values found in DFT studies of organocatalysis by thioureas.

Non-covalent interactions (NCIs), particularly hydrogen bonds and van der Waals forces, are fundamental to the structure, stability, and function of thiourea derivatives. The N'-phenyl-N,N-bis(phenylmethyl)thiourea molecule possesses several functionalities capable of engaging in these interactions: the thiocarbonyl group (C=S) as a hydrogen bond acceptor, the N-H group as a hydrogen bond donor, and the phenyl and benzyl groups which can participate in π-π stacking and C-H···π interactions.

Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analysis are employed to visualize and quantify these interactions. QTAIM analyzes the topology of the electron density to identify bond critical points (BCPs) and characterize the nature of the interaction. RDG analysis provides a visual representation of NCI regions in real space.

Table 2: Typical Calculated Energies for Non-Covalent Interactions in Thiourea Systems

| Interaction Type | Interacting Fragments | Basis Set Superposition Error (BSSE) Corrected Interaction Energy (kcal/mol) |

| N-H···S Hydrogen Bond | Thiourea Dimer | -4.5 to -6.0 |

| N-H···O Hydrogen Bond | Thiourea-Carbonyl Adduct | -5.0 to -7.5 |

| π-π Stacking | Phenyl-Phenyl | -2.0 to -3.5 |

| C-H···π Interaction | Benzyl-Phenyl | -1.5 to -2.5 |

Note: These values are illustrative and derived from computational studies on various thiourea-containing systems.

The choice of solvent can significantly impact the reactivity and selectivity of reactions involving thiourea catalysts. Solvents can influence the conformation of the catalyst, the stability of reactants and transition states, and the strength of non-covalent interactions.

Computational models, such as the Polarizable Continuum Model (PCM), are commonly used to simulate the effect of a solvent. researchgate.netresearchgate.net These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of solvation energies.

For N'-phenyl-N,N-bis(phenylmethyl)thiourea, polar solvents would be expected to stabilize charged intermediates and transition states, potentially accelerating reactions. However, polar solvents can also compete for hydrogen bonding with the catalyst, which might inhibit its activity if the catalytic mechanism relies on specific hydrogen bond interactions with the substrate. Conversely, non-polar solvents would favor catalysis driven by the formation of strong, specific hydrogen bonds between the catalyst and substrate, as there is less competition from the solvent molecules. The bulky, non-polar benzyl groups of N'-phenyl-N,N-bis(phenylmethyl)thiourea would also contribute to its solubility and conformational preferences in different media.

Table 3: Illustrative Data on the Effect of Solvent on a Key Reaction Parameter

| Solvent | Dielectric Constant (ε) | Calculated Activation Energy Barrier (kcal/mol) |

| Toluene | 2.4 | 18.2 |

| Dichloromethane | 8.9 | 17.5 |

| Acetonitrile | 37.5 | 16.8 |

| Water | 78.4 | 16.1 |

Note: This table presents a hypothetical trend for a reaction catalyzed by a thiourea derivative, illustrating the general influence of solvent polarity on activation barriers.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N'-phenyl-N,N-bis(phenylmethyl)thiourea derivatives?

- Methodology :

- Recrystallization : Dissolve the thiourea precursor (e.g., N,N′-bis(4-chlorophenyl)thiourea) in polar aprotic solvents like DMF under mild heating. Slow evaporation at controlled temperatures (e.g., ~120 K) yields single crystals suitable for X-ray diffraction (XRD) analysis .

- Substitution Reactions : React benzyl halides with primary thioureas in the presence of a base (e.g., K₂CO₃) to introduce benzyl groups. Monitor reaction progress via TLC and purify using column chromatography .

- Key Parameters : Solvent polarity, reaction time, and temperature significantly influence yield and crystallinity.

Q. Which spectroscopic techniques are most effective for characterizing thiourea derivatives?

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns and hydrogen bonding (e.g., NH protons resonate at δ 9–11 ppm in DMSO-d6) .

- FT-IR : Identify thiourea-specific vibrations: ν(N–H) ~3200 cm⁻¹, ν(C=S) ~1250–1350 cm⁻¹, and ν(C–N) ~1500 cm⁻¹ .

- XRD : Resolve crystal packing and intermolecular interactions (e.g., N–H···O/S hydrogen bonds and π-π stacking) .

Advanced Research Questions

Q. How do supramolecular interactions enhance the catalytic activity of thiourea derivatives in asymmetric synthesis?

- Design Principles :

- Rigidity : Derivatives like Schreiner’s thiourea (N,N-bis[3,5-bis(trifluoromethyl)phenyl]thiourea) exhibit reduced rotational freedom due to intramolecular C–H···S interactions, enhancing enantioselectivity .

- Acidity : Electron-withdrawing groups (e.g., -CF₃) increase NH acidity (pKa ~8–10), improving hydrogen-bond donor (HBD) capacity for substrate activation .

- Applications : Catalyze Michael additions or Strecker reactions via dual HBD and π-π interactions with nitroolefins or imines .

Q. What strategies resolve contradictions in crystallographic data for thiourea derivatives?

- Validation Steps :

Compare unit cell parameters (e.g., monoclinic P2₁/c space group with a = 9.236 Å, b = 7.223 Å, c = 25.255 Å) with literature to identify anomalies .

Re-examine hydrogen bonding networks using Hirshfeld surface analysis to detect overlooked interactions (e.g., weak C–H···Cl contacts) .

Cross-validate with computational models (DFT) to assess lattice energy and packing stability .

Q. How to design thiourea-based ligands for selective metal coordination?

- Ligand Modification :

- Introduce electron-donating groups (e.g., -OCH₃) to enhance chelation with soft metals (e.g., Pd²⁺, Pt²⁺) .

- Use bifunctional thioureas (e.g., N-benzoylthioureas) to form stable five-membered chelate rings .

- Analytical Methods :

- Conduct UV-Vis titration to determine binding constants (K ~10³–10⁵ M⁻¹).

- Perform cyclic voltammetry to assess redox activity in metal complexes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.